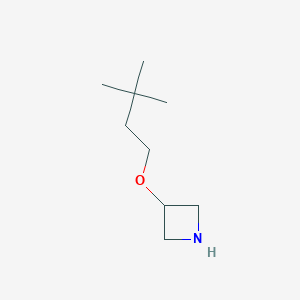
3-(3,3-Dimethylbutoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethylbutoxy)azetidine:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3,3-Dimethylbutoxy)azetidine, often involves cyclization reactions. This reaction is typically carried out under photochemical conditions, often using visible light to mediate the reaction .
Industrial Production Methods: Industrial production of azetidines can involve various catalytic processes. For instance, photo-induced copper catalysis has been employed to facilitate the synthesis of azetidines via radical cascade cyclization . This method is advantageous due to its efficiency and the ability to produce azetidines on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,3-Dimethylbutoxy)azetidine can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(3,3-Dimethylbutoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azetidines, including this compound, are explored for their potential pharmacological properties. They are investigated for use in drug discovery, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, azetidines are used in the production of polymers and other materials. Their ability to undergo polymerization reactions makes them useful in creating specialized materials with unique properties .
Wirkmechanismus
The mechanism of action of 3-(3,3-Dimethylbutoxy)azetidine involves its interaction with various molecular targets. The ring strain in azetidines facilitates reactions that can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
Aziridines: These are three-membered nitrogen-containing heterocycles.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles.
Uniqueness: 3-(3,3-Dimethylbutoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Compared to aziridines, it is less strained and more stable, making it easier to handle in various reactions. Compared to pyrrolidines, it retains enough ring strain to be reactive but is more stable than aziridines .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
3-(3,3-dimethylbutoxy)azetidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)4-5-11-8-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
MNMRPPXFZFQAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCOC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





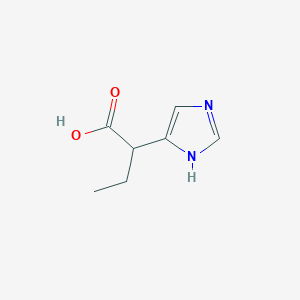
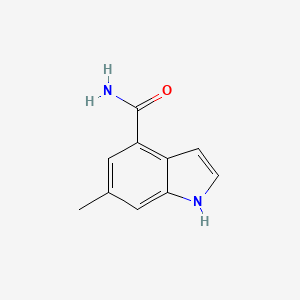
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)

![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
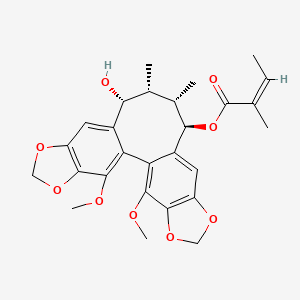
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
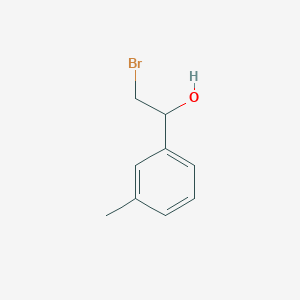
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
